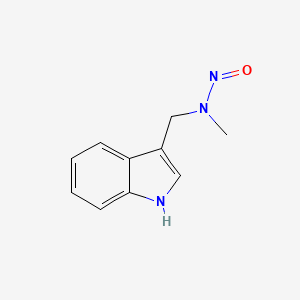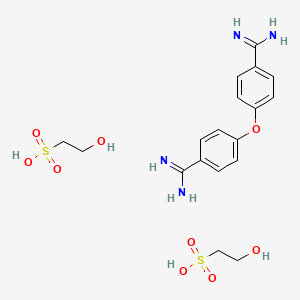
Silver, isotope of mass 109
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver, isotope of mass 109, is one of the two stable isotopes of silver, the other being silver, isotope of mass 107. This compound, has an atomic number of 47 and a mass number of 109, consisting of 47 protons and 62 neutrons. This isotope is naturally occurring and constitutes approximately 48.161% of natural silver .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver, isotope of mass 109, can be prepared through various methods, including laser ablation synthesis in solution. This involves using a pulsed fiber laser to ablate a silver target in a liquid medium, producing monoisotopic silver nanoparticles .
Industrial Production Methods: Industrial production of this compound, typically involves the extraction and purification of silver from polymetallic ores. The isotopic composition of silver can be analyzed and separated using mass spectrometry techniques .
Chemical Reactions Analysis
Types of Reactions: Silver, isotope of mass 109, undergoes several types of chemical reactions, including:
Oxidation: Silver can be oxidized to form silver oxide.
Reduction: Silver oxide can be reduced back to metallic silver.
Substitution: Silver can participate in substitution reactions, forming compounds such as silver chloride, silver bromide, and silver iodide.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halogen acids like hydrochloric acid, hydrobromic acid, and hydroiodic acid.
Major Products:
Oxidation: Silver oxide.
Reduction: Metallic silver.
Substitution: Silver halides (silver chloride, silver bromide, silver iodide).
Scientific Research Applications
Silver, isotope of mass 109, has numerous applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy due to its nuclear spin properties.
Biology: Employed in biological labeling and imaging techniques.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging.
Industry: Applied in the production of high-purity silver nanoparticles for various industrial applications.
Mechanism of Action
The mechanism of action of silver, isotope of mass 109, in its various applications involves its ability to interact with other molecules and atoms. In NMR spectroscopy, the nuclear spin of this compound, produces narrow lines, making it useful for detailed molecular analysis . In biological and medical applications, silver nanoparticles can interact with cellular components, aiding in imaging and diagnostic processes.
Comparison with Similar Compounds
Silver, isotope of mass 109, is unique compared to other isotopes due to its stable nature and specific nuclear properties. Similar compounds include:
Silver, isotope of mass 107: Another stable isotope of silver with slightly higher natural abundance (51.839%).
Palladium, isotope of mass 107: A decay product of silver, isotope of mass 107.
Cadmium, isotope of mass 109: A decay product of this compound.
This compound, stands out due to its specific applications in NMR spectroscopy and its role in producing high-purity silver nanoparticles.
Properties
IUPAC Name |
silver-109 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCADISMDOOEFD-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[109Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162543 |
Source


|
| Record name | Silver, isotope of mass 109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.90476 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14378-38-2 |
Source


|
| Record name | Silver, isotope of mass 109 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver, isotope of mass 109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Diaminomethylidenehydrazinylidene)hexan-3-ylideneamino]guanidine](/img/structure/B1222654.png)

![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)


![2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide](/img/structure/B1222662.png)








